REACTION_SMILES
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[Br:14][CH2:15][CH2:16][CH:17]1[O:18][CH2:19][CH2:20][CH2:21][O:22]1.[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[cH:8][c:9]([OH:13])[cH:10][cH:11][cH:12]1.[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:30][C:31](=[O:32])[OH:33].[Na+:2].[OH-:1].[OH2:23]>>[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[cH:8][c:9]([O:13][CH2:15][CH2:16][CH:17]2[O:18][CH2:19][CH2:20][CH2:21][O:22]2)[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCC1OCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cccc(OCCC2OCCCO2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |